molecular formula C17H19FN2O2 B1237214 (2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide

(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide

Cat. No. B1237214
M. Wt: 302.34 g/mol
InChI Key: NEMGRZFTLSKBAP-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide is an amino acid amide.

Scientific Research Applications

Antimicrobial Activity

Research on derivatives of propanamide, such as the 2-(6-methoxy-2-naphthyl)propionamide derivatives, has demonstrated significant antibacterial and antifungal activities. These compounds have shown effectiveness comparable to standard antimicrobial agents like Ampicilline and Flucanazole, indicating their potential in treating infections (Helal et al., 2013).

Cancer Imaging and Therapy

A novel application in the field of oncology is the development of carbon-11-labeled propanamide derivatives. These derivatives are used as radioligands for prostate cancer imaging, particularly with positron emission tomography (PET), providing a non-invasive method to diagnose and monitor cancer progression (Gao et al., 2011).

Metabolic Studies

Propanamide derivatives, like the selective androgen receptor modulators (SARMs), have been studied for their pharmacokinetics and metabolism in preclinical models. These studies are crucial for understanding the drug's absorption, distribution, metabolism, and excretion, thereby guiding clinical development (Wu et al., 2006).

Bioactive Constituents in Natural Products

Research has identified propanamide derivatives in natural extracts, like Jolyna laminarioides, showing chymotrypsin inhibitory activity and effectiveness against specific bacteria and fungi. This highlights the potential of propanamide derivatives in developing new natural product-based therapeutics (Atta-ur-rahman et al., 1997).

Neurokinin-1 Receptor Antagonism

Studies have developed propanamide derivatives as neurokinin-1 receptor antagonists, showing potential in treating conditions like emesis and depression. These compounds demonstrate effectiveness in pre-clinical tests, highlighting their therapeutic potential (Harrison et al., 2001).

Anticancer Activity

Derivatives of propanamide, such as those with a 3-[(4-methoxyphenyl)amino]propanehydrazide structure, have been synthesized and evaluated for their antioxidant and anticancer activities. Some of these derivatives showed significant activity against glioblastoma and breast cancer cell lines, indicating their potential as anticancer agents (Tumosienė et al., 2020).

Bioreduction in Pharmaceutical Production

Propanamide derivatives are also significant in pharmaceutical manufacturing. For instance, the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide using Rhodotorula glutinis has been explored for producing (S)-duloxetine, a well-known antidepressant. This process showcases the enantioselective synthesis of pharmaceutical intermediates (Tang et al., 2011).

properties

Molecular Formula

C17H19FN2O2

Molecular Weight

302.34 g/mol

IUPAC Name

(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide

InChI

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m1/s1

InChI Key

NEMGRZFTLSKBAP-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F

SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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